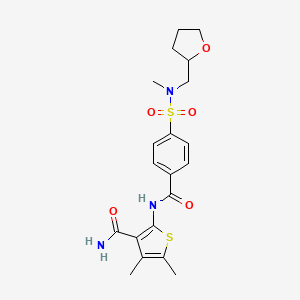

1-Vinylcyclohexane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Vinylcyclohexane-1-carboxylic acid (VCH) is a chemical compound that belongs to the family of vinylcyclohexane carboxylic acids. It is a colorless liquid with a strong odor and is used in various scientific research applications.

Wissenschaftliche Forschungsanwendungen

Reactions with Carboxylic Acids

1-Vinylcyclohex-3-ene dioxide, closely related to 1-vinylcyclohexane-1-carboxylic acid, shows unique reactions with various carboxylic acids. These reactions primarily involve the addition of carboxylic acids to the epoxyethyl group of the molecule. Notably, using FeCl3 as a catalyst alters the reaction, leading to a mixture of isomers with epoxyethyl and epoxycyclohexane groups (Mukhamedova et al., 1969).

Crystallographic Characterization in Derivatives and Peptides

The crystal structures of 1-aminocyclohexane-1-carboxylic acid and its derivatives, including dipeptides, have been extensively studied. These studies have revealed that the cyclohexane rings in all the structures adopt an almost perfect chair conformation, with significant implications for understanding the stereochemistry and molecular interactions in these compounds (Valle et al., 1988).

Synthesis of Mikanecic Acid

Research into the synthesis of mikanecic acid, which includes 4-vinyl-1-cyclohexene-1,4-dicarboxylic acid, showcases the diverse applications of vinylcyclohexene derivatives. These studies involve complex processes like 1,4-diazabicyclo[2.2.2]octane (DABCO)-catalyzed coupling, highlighting the compound's utility in organic synthesis (Hoffmann & Rabe, 1984).

Use in the Pharmaceutical Industry

This compound derivatives have been identified as crucial components in the development of hepatitis C virus (HCV) NS3/4A protease inhibitors. This highlights the compound's significant role in the pharmaceutical industry, particularly in the development of new and potent drugs (Sato et al., 2016).

Applications in Polymerization

The compound has been used in the synthesis of multifunctional 2-vinylcyclopropanes, leading to the creation of transparent crosslinked polymers. This research opens up potential applications in materials science, particularly in the development of new polymeric materials (Moszner et al., 1997).

Synthesis of Enol Lactones

This compound derivatives have been utilized in the efficient synthesis of enol lactones. This process involves CuI-catalyzed intramolecular O-vinylation, demonstrating the compound's versatility in organic synthesis (Sun et al., 2009).

Eigenschaften

IUPAC Name |

1-ethenylcyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-2-9(8(10)11)6-4-3-5-7-9/h2H,1,3-7H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZCJGGPRDQHHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(CCCCC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2457277.png)

![3-(3,4-dimethoxyphenyl)-7-(1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2457280.png)

![({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)(methyl)dioxo-lambda~6~-sulfane](/img/structure/B2457285.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide](/img/structure/B2457287.png)

![[1-(2,3-Dihydro-1H-inden-5-yl)-5-methyltriazol-4-yl]methanol](/img/structure/B2457291.png)